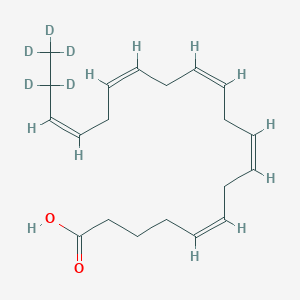![molecular formula C₁₈H₂₃NO₆ B026206 N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide CAS No. 63064-49-3](/img/structure/B26206.png)
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Übersicht
Beschreibung
SR59230A is a potent and selective antagonist of the beta-3 adrenergic receptor. It is known for its ability to penetrate the blood-brain barrier and has been widely used in scientific research to study the functions and mechanisms of beta-adrenergic receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of SR59230A typically involves large-scale organic synthesis processes. These processes are optimized for yield and purity, ensuring that the final product meets the stringent requirements for research and pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
SR59230A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving SR59230A include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products
The major products formed from the reactions of SR59230A depend on the specific reaction conditions and reagents used. These products are often intermediates in the synthesis of more complex molecules or are used in further research applications .
Wissenschaftliche Forschungsanwendungen
SR59230A has a wide range of scientific research applications, including:
Chemistry: Used to study the mechanisms of beta-adrenergic receptors and their interactions with various ligands.
Biology: Employed in research on cell signaling pathways and receptor functions.
Medicine: Investigated for its potential therapeutic applications in conditions related to beta-adrenergic receptor dysfunction.
Industry: Utilized in the development of new pharmaceuticals and research tools
Wirkmechanismus
SR59230A exerts its effects by selectively binding to and antagonizing the beta-3 adrenergic receptor. This interaction inhibits the receptor’s normal function, leading to various downstream effects on cell signaling pathways. The molecular targets and pathways involved include the inhibition of cyclic adenosine monophosphate (cAMP) production and the modulation of various intracellular signaling cascades .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Terbutalin: Ein kurzwirksamer Agonist des Beta-2-Adrenozeptors.
Bambuterolhydrochlorid: Ein langwirksamer Beta-Adrenozeptor-Agonist.
Scopinhydrochlorid: Ein Alpha-1-Adrenozeptor-Agonist.
Tamsulosinhydrochlorid: Ein Alpha-1-Adrenozeptor-Antagonist.
Einzigartigkeit
SR59230A ist einzigartig in seiner hohen Selektivität für den Beta-3-Adrenozeptor und seiner Fähigkeit, die Blut-Hirn-Schranke zu durchdringen. Dies macht es zu einem wertvollen Werkzeug, um die spezifischen Funktionen und Mechanismen von Beta-3-Adrenozeptoren sowohl in zentralen als auch in peripheren Geweben zu untersuchen .
Eigenschaften
IUPAC Name |
N-[(4aR,6S,7R,8R,8aS)-8-hydroxy-2-phenyl-6-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-3-9-22-18-14(19-11(2)20)15(21)16-13(24-18)10-23-17(25-16)12-7-5-4-6-8-12/h3-8,13-18,21H,1,9-10H2,2H3,(H,19,20)/t13-,14-,15-,16-,17?,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNDVHTWHYQMRO-LPETVPRMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30460698 | |
| Record name | Prop-2-en-1-yl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63064-49-3 | |
| Record name | Prop-2-en-1-yl 2-acetamido-4,6-O-benzylidene-2-deoxy-alpha-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30460698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[(2S,4R,5R,5aS,6S,8S,9R,9aR,10S,10aS)-6,10-diacetyloxy-2,4,8-trihydroxy-10a-(2-hydroxypropan-2-yl)-3,5a-dimethylspiro[2,4,5,6,7,8,9a,10-octahydro-1H-benzo[f]azulene-9,2'-oxirane]-5-yl] benzoate](/img/structure/B26136.png)








